3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide
Overview
Description
Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
Thiazole derivatives can be prepared in a one-pot three-component reaction using 2- (2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl .Molecular Structure Analysis
The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure .Chemical Reactions Analysis
Thiazole derivatives can act as catalysts for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. For example, 5-fluoro-1,3-benzothiazol-2-yl hydrosulfide has a molecular weight of 185.25 .Scientific Research Applications
Organic Semiconductors and Photovoltaic Applications Research has demonstrated the utility of thiadiazole derivatives in the development of organic semiconductors. For instance, benzo[d][1,2,3]thiadiazole (BT) and its isomers have been widely employed in creating organic semiconductors used in transistors, solar cells, photodetectors, and thermoelectrics due to their significant electron-deficiency. These materials show promise in enabling high-performance optoelectronic semiconductors, with some derivatives exhibiting hole mobilities surpassing 0.7 cm2/(V·s) and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).
Molecular Organization and Biophysical Interactions Thiadiazole derivatives have also been studied for their interactions with biological membranes, revealing how molecular organization induced by these compounds can affect the phase transition in lipid bilayers. Such research provides foundational knowledge for drug delivery systems and the design of bioactive compounds with targeted cellular interactions (Kluczyk et al., 2016).
Synthesis and Drug Discovery The synthesis of hydroxy-substituted 2-aminobenzothiazole derivatives highlights the versatility of thiadiazole compounds as building blocks in drug discovery, offering numerous substitution possibilities for exploring chemical space around potential therapeutic targets (Durcik et al., 2020).
Corrosion Inhibition Oxadiazole derivatives, closely related to thiadiazole compounds, have been explored for their role in corrosion inhibition on mild steel, showcasing the potential of thiadiazole derivatives in industrial applications to protect against chemical degradation (Kalia et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKOAVJNCZLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333080 | |
Record name | 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327079-06-1 | |
Record name | 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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